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2-Phenylpyrimidine-5-
Compound Name: ]
carboxamide

CAS No.: 122773-96-0

Cat. No.: B046960

Get Quote

Executive Summary: The Scaffold Perspective

2-Phenylpyrimidine-5-carboxamide (CAS: 122773-96-0) represents a "privileged scaffold" in
modern medicinal chemistry, serving as a core structural motif in programs targeting P2X3
receptors, PDE4, and CYP51 (antifungal). While the unsubstituted molecule is chemically
stable, its safety profile is defined by its role as a lipophilic, nitrogen-rich template.

Key Safety Tiering:
» Acute Toxicity: Low to Moderate (Class IlI/IV).
e Critical Liability:nERG Channel Inhibition (Cardiotoxicity risk).[1][2][3]

* Metabolic Risk: Cytochrome P450 (CYP) inhibition and oxidative clearance at the phenyl
ring.

This guide analyzes the compound not merely as a reagent, but as a bioactive pharmacophore,
detailing the specific toxicological liabilities inherent to this chemical class and the protocols
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required to de-risk them.

Chemical Identity & Physicochemical Baseline

Understanding the physicochemical baseline is the first step in predicting bioavailability and off-
target toxicity.

Parameter Data Relevance to Safety

CAS Number 122773-96-0 Unique Identifier

2-phenylpyrimidine-5- o
IUPAC Name i Official Nomenclature
carboxamide

SMILES NC(=0O)clcnc(ncl)c2cccecc?2 Structure-Activity Analysis
] Fragment-like; high ligand
Molecular Weight 199.21 g/mol o )
efficiency potential
Moderate lipophilicity; good
LogP (Calc) ~1.5-1.9 Pop y g
membrane permeability
High oral bioavailability
TPSA ~68 A2 potential; CNS penetration
possible
o Weakly basic; neutral at
pKa ~1.5 (Pyrimidine N)

physiological pH

Toxicological Profile: Mechanism & Mitigation
Cardiotoxicity (hERG Inhibition)

The Primary Alert: The 2-phenylpyrimidine moiety is a known pharmacophore for hLERG
potassium channel blockade. The planar, aromatic nature of the phenyl-pyrimidine biaryl
system allows for 1t-1t stacking interactions with the aromatic residues (Tyr652 and Phe656)
within the hERG channel pore.

e Mechanism: Direct pore blockade preventing repolarization.

o Risk Level: High for lipophilic derivatives; Moderate for the unsubstituted carboxamide.
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» Mitigation Strategy: Disruption of planarity (ortho-substitution on the phenyl ring) or reduction
of lipophilicity (LogP < 3) is standard medicinal chemistry practice to improve the safety
margin.

Genotoxicity & Mutagenicity

o Ames Test: generally Negative for the core scaffold.

» Structural Alert: Unlike aniline-based scaffolds, the pyrimidine-carboxamide linkage is stable
and does not readily release toxic aromatic amines under physiological conditions.

o Caveat: If the phenyl ring is substituted with nitro or amino groups, the risk of genotoxicity
increases significantly due to metabolic activation (N-hydroxylation).

Metabolic Stability & Hepatotoxicity

The liver is the primary site of clearance. The scaffold is subject to two major metabolic
pathways that dictate its hepatotoxic potential:

o Phase | Oxidation: The phenyl ring is a "soft spot” for CYP450 (specifically CYP3A4 and
CYP2C9) hydroxylation.

o Amide Hydrolysis: Amidases can cleave the carboxamide to 2-phenylpyrimidine-5-carboxylic
acid (CAS 122773-97-1), which is generally more polar and rapidly excreted.

Visualizing the Safety Architecture
Diagram 1: Metabolic Liability Map

This diagram illustrates the primary sites of metabolic attack that determine the compound's
half-life and potential for reactive metabolite formation.
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Caption: Metabolic fate of the scaffold showing the divergence between oxidative clearance

(potential bioactivation) and hydrolysis (detoxification).

Diagram 2: Toxicity Screening Workflow

A standardized decision tree for researchers evaluating this scaffold.

Compound Synthesis

(2-Phenylpyrimidine-5-carboxamide)

Tier 1: In Silico & Physicochemical
(LogP, TPSA, Structural Alerts)

Tier 2: In Vitro Safety
(hERG, Ames, Cytotoxicity)

hERG IC50 > 10uM?

STOP / Redesign Proceed to ADME
(Reduce Lipophilicity) (Microsomal Stability)
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Caption: Tiered safety screening protocol prioritizing early identification of cardiotoxicity risks.

Experimental Protocols

Protocol A: hERG Inhibition Assay (Automated Patch
Clamp)

Rationale: To quantify the risk of QT prolongation early in the development cycle.

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG
potassium channel.

Preparation:

o Dissolve 2-Phenylpyrimidine-5-carboxamide in 100% DMSO to create a 10 mM stock.

o Dilute in extracellular buffer (HB-PS) to test concentrations (e.g., 0.1, 1, 10, 30 uM). Final
DMSO concentration must be < 0.1%.[4]

Electrophysiology:

o Holding Potential: -80 mV.[5]

o Pulse Protocol: Depolarize to +40 mV for 2 seconds (activation), followed by a repolarizing
step to -50 mV for 2 seconds (tail current measurement).

Data Analysis:
o Measure the peak tail current amplitude.
o Calculate % inhibition relative to vehicle control.

o Acceptance Criteria: IC50 > 10 uM is generally considered a "safe" starting point for a lead
compound.

Protocol B: Microsomal Stability Assay
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Rationale: To assess the metabolic vulnerability of the phenyl ring.
e System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
 Incubation:

o Pre-incubate microsomes with the test compound (1 uM) in phosphate buffer (pH 7.4) at
37°C for 5 minutes.

o Initiation: Add NADPH-regenerating system (MgClI2, Glucose-6-phosphate, G6PDH,
NADP+).

e Sampling:
o Take aliquots att =0, 5, 15, 30, and 60 minutes.

o Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g.,
Warfarin).

e Analysis:
o Centrifuge to pellet protein.
o Analyze supernatant via LC-MS/MS.

o Calculation: Plot In(% remaining) vs. time to determine intrinsic clearance (

Handling & Occupational Safety

While not classified as a highly potent toxin, standard laboratory hygiene is critical due to the
potential for bioactive dust.

» GHS Classification (Predicted):
o H302: Harmful if swallowed.

o H319: Causes serious eye irritation.
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o H412: Harmful to aquatic life with long-lasting effects.

o PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and a P2 particulate
respirator if handling powder outside a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal
agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

o To cite this document: BenchChem. [2-Phenylpyrimidine-5-carboxamide: Technical Safety &
Toxicity Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046960/docs#2-phenylpyrimidine-5-carboxamide-
technical-safety-toxicity-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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